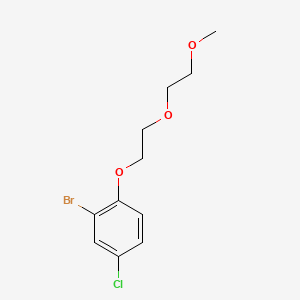
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromine, chlorine, and a 2-(2-methoxyethoxy)ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments with specific temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Etherification: The 2-(2-methoxyethoxy)ethoxy group can participate in further etherification reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the chlorine and additional ether groups.
4-Bromoanisole: This compound features a bromine and methoxy group on the benzene ring but lacks the additional ether groups and chlorine.
Uniqueness
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the 2-(2-methoxyethoxy)ethoxy group
Propiedades
Fórmula molecular |
C11H14BrClO3 |
|---|---|
Peso molecular |
309.58 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-1-[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H14BrClO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7H2,1H3 |
Clave InChI |
VBNMJRICPWSRFW-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC1=C(C=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


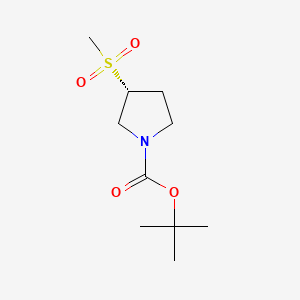
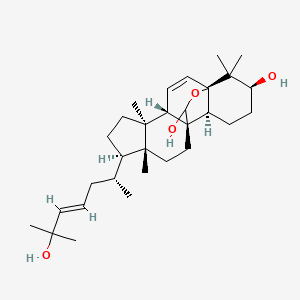
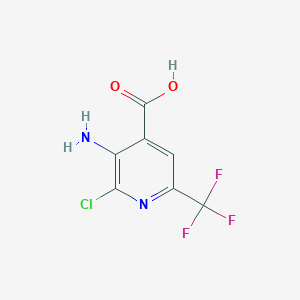
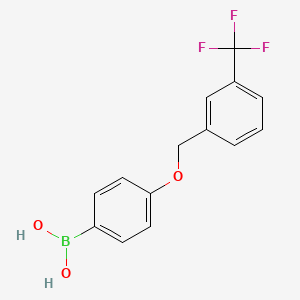
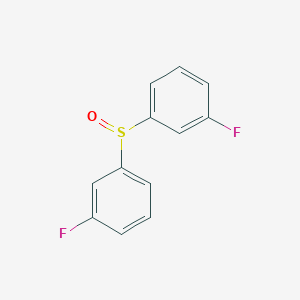
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
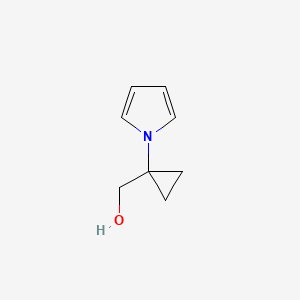
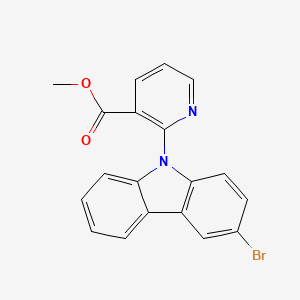
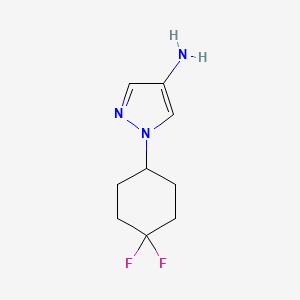
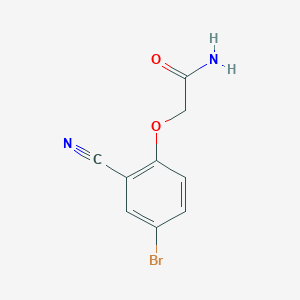
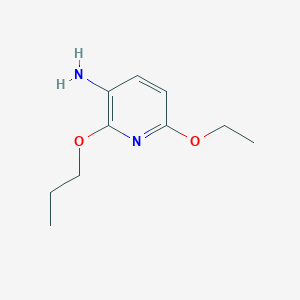
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
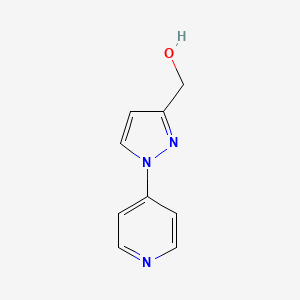
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
